1,3-Dioxooctahydro-2-benzofuran-5,6-dicarboxylic acid
CAS No.: 676642-36-7
Cat. No.: VC17258718
Molecular Formula: C10H10O7
Molecular Weight: 242.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676642-36-7 |
|---|---|
| Molecular Formula | C10H10O7 |
| Molecular Weight | 242.18 g/mol |
| IUPAC Name | 1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C10H10O7/c11-7(12)3-1-5-6(2-4(3)8(13)14)10(16)17-9(5)15/h3-6H,1-2H2,(H,11,12)(H,13,14) |
| Standard InChI Key | KUPAKADFLMGMHT-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CC(C1C(=O)O)C(=O)O)C(=O)OC2=O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Configuration
The compound’s IUPAC name, 1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5,6-dicarboxylic acid, reflects its fused bicyclic system comprising a partially saturated benzofuran ring (Figure 1) . Key structural elements include:
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A dioxo group at positions 1 and 3 of the furan ring.
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Two carboxylic acid groups (-COOH) at positions 5 and 6.
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Partial saturation of the benzofuran backbone, resulting in a hexahydro configuration .
The stereochemistry is defined by the relative positions of substituents on the bicyclic system, which influence its reactivity and molecular interactions. The canonical SMILES string, C1C2C(CC(C1C(=O)O)C(=O)O)C(=O)OC2=O, encodes the spatial arrangement of functional groups .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 676642-36-7 | |
| Molecular Formula | ||
| Molecular Weight | 242.18 g/mol | |
| IUPAC Name | 1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5,6-dicarboxylic acid | |
| InChIKey | KUPAKADFLMGMHT-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Routes
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Diels-Alder cycloadditions between furan dienes and dienophiles.
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Oxidative cyclization of phenolic precursors.
The dioxo and dicarboxylic acid groups likely arise from post-cyclization oxidation or hydrolysis steps. For example, anhydride intermediates (e.g., tetrahydrophthalic anhydride) may undergo ring-opening reactions with nucleophiles to install carboxylic acid functionalities.
Reactivity and Functionalization
The compound’s reactivity is dominated by its:
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Carboxylic acid groups, which participate in esterification, amidation, and salt formation.
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Dioxo moiety, which may engage in keto-enol tautomerism or act as a Lewis acid-binding site.
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Bicyclic framework, which imposes steric constraints on substitution reactions.
Notably, the hexahydro configuration reduces aromaticity, enhancing susceptibility to hydrogenation or epoxidation at unsaturated positions.
Research Applications and Biochemical Interactions
Mechanistic Insights
The compound’s dioxo groups may coordinate to enzymatic metal cofactors (e.g., zinc in metalloproteases), while the dicarboxylic acids could mimic endogenous substrates (e.g., citrate in Krebs cycle enzymes). Molecular docking studies are needed to validate these hypotheses.
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